hDAT Inhibitory Potency of Benzyl-Piperidine Analogs Establishes Scaffold Relevance for CNS Probe Development
A systematic SAR study of benzyl-piperidine analogs, which share the identical piperidin-4-yl phenyl core scaffold with Methyl 2-(piperidin-4-yl)benzoate hydrochloride, demonstrated potent inhibition of the human dopamine transporter (hDAT). The unsubstituted benzyl-piperidine core exhibited an IC₅₀ of 276 nM against hDAT, while substitution at the 3-position of the phenyl ring with a methyl group improved potency to 147 nM [1]. This demonstrates that the piperidin-4-yl phenyl scaffold provides a validated pharmacophore for hDAT engagement, positioning Methyl 2-(piperidin-4-yl)benzoate hydrochloride as a synthetically tractable entry point for developing novel DAT probes with tunable substituent effects.
| Evidence Dimension | hDAT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold shared with benzyl-piperidine core; ortho-substituted benzoate ester offers distinct derivatization potential (quantitative data for exact compound not available) |
| Comparator Or Baseline | Benzyl-piperidine core: IC₅₀ = 276 nM; 3-methyl substituted analog: IC₅₀ = 147 nM |
| Quantified Difference | 3-methyl substitution improved potency by 1.88-fold (276 nM vs 147 nM) |
| Conditions | hDAT reuptake inhibition assay in HEK-293 cells expressing human DAT |
Why This Matters
This class-level evidence validates the piperidin-4-yl phenyl scaffold as a productive starting point for CNS probe discovery, reducing the risk of pursuing inactive scaffolds and supporting procurement for SAR expansion studies.
- [1] Kolanos, R. et al. (2011). Structural modification of the benzylpiperidine scaffold as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4324-4328. View Source
